1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-
Overview
Description
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group at the nitrogen atom and a trimethylsilyl group at the 2-position. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-.
Reduction: Corresponding reduced pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1H-Pyrrole, 2-ethyl-1-methyl-
- 1H-Pyrrole, 1-methyl-
Comparison: 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. Compared to 1H-Pyrrole, 2-ethyl-1-methyl-, the trimethylsilyl derivative is more lipophilic and may exhibit different reactivity patterns in chemical reactions. The presence of the trimethylsilyl group also makes it a valuable intermediate in organic synthesis, offering a handle for further functionalization .
Properties
IUPAC Name |
trimethyl-(1-methylpyrrol-2-yl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NSi/c1-9-7-5-6-8(9)10(2,3)4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEYCIZKOUFRMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472749 | |
Record name | 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5833-53-4 | |
Record name | 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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